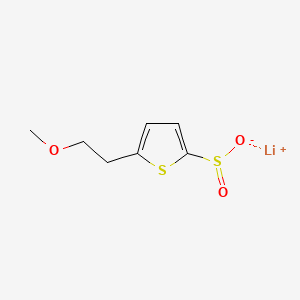![molecular formula C13H15BrO B6610359 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane CAS No. 2764003-13-4](/img/structure/B6610359.png)
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-5-Phenyl-3-Oxabicyclo[3.1.1]heptane (BMOP) is an organic compound belonging to the class of brominated heterocyclic compounds. It is a colorless liquid with a pungent odor. BMOP is used as a catalyst in organic synthesis and as an intermediate in the manufacture of polymers, dyes, and pharmaceuticals. It is also used as a flame retardant and in the production of polyolefins.
Applications De Recherche Scientifique
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of polyesters, polyamides, and polyurethanes. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as indoles, oxazoles, and triazoles. This compound has also been used in the synthesis of polyaromatic hydrocarbons, such as polythiophenes and polyphenylenes.
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane is not completely understood. It is believed that the bromomethyl group can act as an electron-withdrawing group, stabilizing the intermediate formed during the 1,3-dipolar cycloaddition. This stabilization can lead to an increase in the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can cause irritation to the eyes, skin, and respiratory system. It is also known to be a skin sensitizer and can cause contact dermatitis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane in laboratory experiments include its low cost, availability, and wide range of applications. It is also relatively easy to handle, making it suitable for use in organic synthesis. The main limitation of this compound is its potential to cause skin and eye irritation.
Orientations Futures
Future research on 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane could focus on its potential applications in the synthesis of new materials, such as polymers and dyes. Additionally, further research could investigate the biochemical and physiological effects of this compound, as well as its potential toxicity. Other possible applications of this compound could include its use as an additive in fuel, lubricants, and other industrial products.
Méthodes De Synthèse
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane can be synthesized by the reaction of bromoacetic acid with phenylacetylene in the presence of a catalyst, such as zinc chloride. The reaction results in a 1,3-dipolar cycloaddition of the bromoacetic acid and phenylacetylene, forming a five-membered ring with a bromomethyl substituent.
Propriétés
IUPAC Name |
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAVZJSZSDBZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(COC2)C3=CC=CC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)
![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)




![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)
